molecular formula C11H23N B1526280 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine CAS No. 855603-95-1

2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine

Cat. No. B1526280
M. Wt: 169.31 g/mol
InChI Key: ASRQPIHVICNKCL-UHFFFAOYSA-N
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Description

2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, also known as Isophorone diamine (IPDA), is a branched and cyclic aliphatic amine. It has a molecular formula of C11H23N .


Molecular Structure Analysis

The InChI code for 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is 1S/C11H23N/c1-9-6-10(4-5-12)8-11(2,3)7-9/h9-10H,4-8,12H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 169.31 .

Scientific Research Applications

Radical Transfer Hydroamination

The synthesis of 1-aminated-2,5-cyclohexadienes demonstrates the use of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine in radical transfer hydroaminations. This process facilitates the addition of amines to unactivated and electron-rich double bonds with good yields and excellent anti-Markovnikov selectivity, showcasing the compound's utility in creating a variety of functionalized cyclohexadienes. The reaction is tolerant to many functional groups, indicating its broad applicability in synthetic chemistry (Guin et al., 2007).

Epoxy-Silica Polymers for Stone Conservation

The compound is used in the synthesis of epoxy-silica polymers, which are investigated as materials for stone conservation. The reaction of epoxy derivatives with primary amines leads to solids that exhibit a siloxane network with pendant epoxycyclohexyl groups, resulting in materials with potential applications in the conservation of cultural heritage objects (Cardiano et al., 2005).

Catalytic Activity in Organic Synthesis

The efficiency of cyclic (alkyl)(amino)carbenes, derived from 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, as ligands for transition metal-based catalysts is highlighted in the gold(I) catalyzed hydroamination of internal alkynes. This application underlines the compound's role in expanding the scope of nitrogen-containing heterocycle synthesis, demonstrating its importance in the development of new catalytic methodologies (Zeng et al., 2009).

Amination of Biomass-Based Alcohols

In the context of sustainable chemistry, the amination of biomass-based alcohols into amines, using catalysts and methodologies that involve 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, is of significant interest. This process represents an eco-friendly route to producing amines, a key class of compounds with widespread industrial applications (Pera‐Titus & Shi, 2014).

Photochemical Cleavage of Cyclohexadienones

The compound is involved in the photochemical cleavage of cyclohexadienones under visible light to produce amides. This method highlights the compound's role in facilitating reactions that are initiated by light, providing a novel approach to the synthesis of amide compounds from cyclohexadienone derivatives (Barton et al., 1996).

Safety And Hazards

The compound is associated with certain hazards. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

2-(3,3,5-trimethylcyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-9-6-10(4-5-12)8-11(2,3)7-9/h9-10H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRQPIHVICNKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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